3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
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Overview
Description
3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorophenyl group and a 6-methylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine to form the intermediate 4-[(2-chloro-6-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 6-methylpyridazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biology: The compound is used in biological assays to study its effects on cellular processes and receptor interactions.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propyl}-3-(trifluoromethyl)benzamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-fluorophenyl)pyrimidine
Uniqueness
3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its pharmacological properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C16H18ClFN4 |
---|---|
Molecular Weight |
320.79 g/mol |
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
InChI |
InChI=1S/C16H18ClFN4/c1-12-5-6-16(20-19-12)22-9-7-21(8-10-22)11-13-14(17)3-2-4-15(13)18/h2-6H,7-11H2,1H3 |
InChI Key |
OYRHIAIOGJCOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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